molecular formula C21H20BrN3O B11115495 2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11115495
M. Wt: 410.3 g/mol
InChI Key: QOWRYUWTVUWDQX-OEAKJJBVSA-N
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Description

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a dimethylaminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves the condensation of 4-bromonaphthalene-1-carbaldehyde with N’-(4-(dimethylamino)benzylidene)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarboxamide
  • 2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbothioamide

Uniqueness

2-(4-Bromonaphthalen-1-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a bromonaphthalene moiety and a dimethylaminophenyl group makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C21H20BrN3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H20BrN3O/c1-25(2)17-10-7-15(8-11-17)14-23-24-21(26)13-16-9-12-20(22)19-6-4-3-5-18(16)19/h3-12,14H,13H2,1-2H3,(H,24,26)/b23-14+

InChI Key

QOWRYUWTVUWDQX-OEAKJJBVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C3=CC=CC=C23)Br

Origin of Product

United States

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